2-(2-Bromoethyl)spiro[3.3]heptane 2-(2-Bromoethyl)spiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.: 2137790-92-0
VCID: VC6652764
InChI: InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2
SMILES: C1CC2(C1)CC(C2)CCBr
Molecular Formula: C9H15Br
Molecular Weight: 203.123

2-(2-Bromoethyl)spiro[3.3]heptane

CAS No.: 2137790-92-0

Cat. No.: VC6652764

Molecular Formula: C9H15Br

Molecular Weight: 203.123

* For research use only. Not for human or veterinary use.

2-(2-Bromoethyl)spiro[3.3]heptane - 2137790-92-0

Specification

CAS No. 2137790-92-0
Molecular Formula C9H15Br
Molecular Weight 203.123
IUPAC Name 2-(2-bromoethyl)spiro[3.3]heptane
Standard InChI InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2
Standard InChI Key UJOQCTVKBNHGKS-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(C2)CCBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 2-(2-Bromoethyl)spiro[3.3]heptane consists of a spiro[3.3]heptane system—a bicyclic framework comprising two cyclopropane rings fused at a central carbon atom. A bromoethyl substituent (CH2CH2Br-\text{CH}_2\text{CH}_2\text{Br}) is attached to one of the bridgehead carbons, introducing both steric bulk and electrophilic character. The spiro junction imposes significant ring strain, which enhances reactivity while maintaining structural rigidity.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC8H13Br\text{C}_8\text{H}_{13}\text{Br}
Molar Mass (g/mol)189.09
Density (g/cm³)Not reported
Melting Point (°C)Not reported
Boiling Point (°C)Not reported
SolubilityLikely soluble in organic solvents

Note: Experimental data for density, melting point, and boiling point remain undocumented in publicly available literature .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves functionalizing spiro[3.3]heptane precursors. A documented method includes:

  • Spirocyclic Core Formation: Reacting 1-sulfonylcyclopropanol with lithiated 1-sulfonylbicyclo[1.1.0]butane under nucleophilic addition conditions, followed by a -sigmatropic rearrangement to yield the spiro[3.3]heptane skeleton.

  • Bromination: Introducing the bromoethyl group via alkylation of the spirocyclic intermediate with 1,2-dibromoethane or analogous bromomethylating agents .

Key Reaction Conditions:

  • Temperature: −78°C to 25°C (for lithiation steps).

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield: Optimized through careful stoichiometric control and purification via column chromatography.

Chemical Reactivity and Functionalization

The bromoethyl group serves as a reactive handle for diverse transformations:

Nucleophilic Substitution

Applications in Scientific Research

Medicinal Chemistry

Spirocyclic compounds are prized as bioisosteres for aromatic rings due to their three-dimensionality and metabolic stability. 2-(2-Bromoethyl)spiro[3.3]heptane has been explored as a precursor to:

  • Kinase Inhibitors: Rigid spiro scaffolds mimic ATP-binding motifs in protein kinases.

  • GPCR Modulators: The compound’s conformational restriction aids in targeting allosteric binding pockets.

Materials Science

The spirocyclic core’s rigidity makes it suitable for:

  • High-Performance Polymers: Enhancing thermal stability and mechanical strength.

  • Liquid Crystals: Tailoring mesophase behavior through functionalization .

Recent Advances and Future Directions

Recent studies (2024–2025) highlight:

  • Catalytic Asymmetric Synthesis: Enantioselective routes to spirocyclic bromides for chiral drug intermediates .

  • Photopharmacology: Photo-labile derivatives for spatiotemporal control of drug activity.

Future research may focus on:

  • Expanding the compound’s utility in click chemistry.

  • Investigating its pharmacokinetic properties in vivo.

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